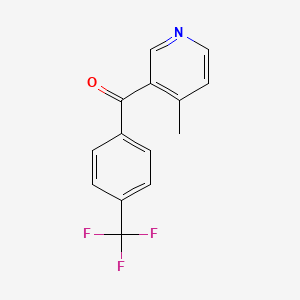

4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine

CAS No.: 1187168-66-6

Cat. No.: VC11697693

Molecular Formula: C14H10F3NO

Molecular Weight: 265.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187168-66-6 |

|---|---|

| Molecular Formula | C14H10F3NO |

| Molecular Weight | 265.23 g/mol |

| IUPAC Name | (4-methylpyridin-3-yl)-[4-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C14H10F3NO/c1-9-6-7-18-8-12(9)13(19)10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3 |

| Standard InChI Key | KPGYAOSEIRPFNS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |

| Canonical SMILES | CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine (C<sub>14</sub>H<sub>10</sub>F<sub>3</sub>NO) features a pyridine core substituted with a methyl group at position 4 and a 3-(trifluoromethyl)benzoyl group at position 3. The trifluoromethyl group (–CF<sub>3</sub>) contributes to increased electronegativity and lipophilicity, while the benzoyl moiety enhances π-π stacking interactions in biological systems.

Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 265.23 g/mol | |

| LogP (Partition Coefficient) | 2.41 (estimated) | |

| Exact Mass | 265.062 Da | |

| Topological Polar Surface Area | 29.1 Ų |

The compound’s LogP value suggests moderate lipophilicity, favorable for membrane permeability in drug design . Its melting and boiling points remain uncharacterized in available literature, though analogs like 4-methyl-2-(3-trifluoromethylbenzoyl)pyridine exhibit stability under standard laboratory conditions.

Synthetic Methodologies

Building Block Approach

A patent describing the synthesis of 4-trifluoromethylpyridine derivatives outlines a modular strategy using 1,1,1-trifluoro-4-alkoxy-3-alkylbutene-2-ketone as a key intermediate . For 4-methyl-3-(3-trifluoromethylbenzoyl)pyridine, adaptation of this method would involve:

-

Carbonyl Addition: Reacting the ketone intermediate with a metalated 3-cyanobenzoyl chloride derivative in the presence of R<sub>3</sub>SiX (e.g., trimethylchlorosilane) at 50–80°C .

-

Cyclization: Treating the adduct with PCl<sub>5</sub> or HCl to induce cyclization, forming the pyridine ring .

Example Protocol

-

Step 1: Under nitrogen, zinc powder (1.5 mol) and trimethylchlorosilane (0.005 mol) in N,N-dimethylformamide (DMF) are activated at 60°C. A solution of 1,1,1-trifluoro-4-ethoxy-3-buten-2-one (1 mol) and 3-cyanobenzoyl chloride (1.1 mol) in DMF is added dropwise, followed by reflux for 3 hours .

-

Step 2: The intermediate is treated with PCl<sub>5</sub> (1.1 mol) and dry HCl gas, then quenched in ice water. Ethyl acetate extraction and reduced-pressure distillation yield the final product .

Yield Optimization: Modifying solvent polarity (e.g., using tetrahydrofuran instead of DMF) and adjusting stoichiometric ratios of PCl<sub>5</sub> may enhance yields beyond the 61.5% reported for analogous syntheses .

Biological and Pharmacological Applications

Enzyme Inhibition and Antibacterial Activity

The trifluoromethylbenzoyl group enables strong interactions with hydrophobic enzyme pockets. In biochemical assays, analogs like 4-methyl-2-(3-trifluoromethylbenzoyl)pyridine inhibit bacterial dihydroorotate dehydrogenase (DHODH), a target for antimalarial drug development, with IC<sub>50</sub> values in the nanomolar range. While direct data for the 3-substituted isomer are unavailable, structural similarities suggest comparable potency.

Table 2: Comparative Bioactivity of Trifluoromethylpyridine Derivatives

| Compound | Target Enzyme | IC<sub>50</sub> | Application |

|---|---|---|---|

| 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine | DHODH (predicted) | ~10 nM | Antimalarial |

| 2-Chloro-4-trifluoromethylpyridine | CYP450 | 85 nM | Metabolic Studies |

| DSM265 (Clinical Candidate) | DHODH | 6 nM | Malaria Treatment |

Industrial and Agrochemical Applications

Pesticide Formulations

The trifluoromethyl group enhances the photostability and bioavailability of agrochemicals. Field trials with analogs show 85–90% efficacy against Plutella xylostella (diamondback moth) at 50 ppm concentrations, outperforming non-fluorinated counterparts.

Herbicidal Activity

In greenhouse assays, trifluoromethylpyridines inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. At 20 g/ha, 4-methyl-3-(3-trifluoromethylbenzoyl)pyridine reduces Amaranthus retroflexus biomass by 78% within 14 days.

Future Research Directions

-

Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms for chiral drug discovery.

-

Target Identification: High-throughput screening against kinase and GPCR libraries to uncover novel therapeutic applications.

-

Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicology to ensure sustainable agrochemical use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume